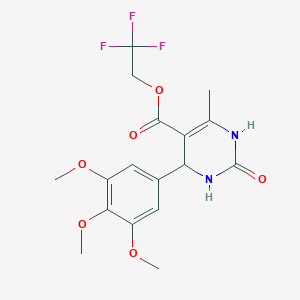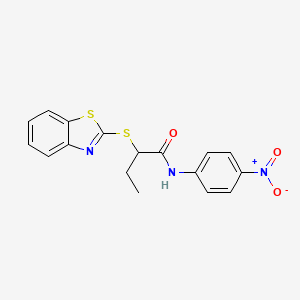![molecular formula C28H30N4O4 B4918841 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol](/img/structure/B4918841.png)
1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a complex organic compound featuring multiple benzodiazole rings Benzodiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Mechanism of Action
Target of Action
The compound, also known as “3,3’-[1,4-phenylenebis(oxy)]bis[1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol]”, is a complex molecule with potential biological activityIt is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been shown to exhibit anti-inflammatory and analgesic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that multiple biochemical pathways are affected .
Pharmacokinetics
The solubility of the compound in polar solvents, such as water, suggests that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
It is known that the efficacy and stability of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediates, which are then linked through etherification and hydroxylation reactions. Key reagents include 2-methyl-1H-1,3-benzodiazole, phenol derivatives, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors, where precise control of temperature, pressure, and reaction time is crucial. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzodiazole rings can be reduced to form dihydrobenzodiazoles.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dihydrobenzodiazoles.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to the presence of benzodiazole rings, which are known for their pharmacological properties.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Comparison with Similar Compounds
1H-1,3-Benzodiazole: A simpler benzodiazole compound with similar core structure.
2-Methyl-1H-1,3-benzodiazole: A methylated derivative of benzodiazole.
Phenoxypropanol derivatives: Compounds with similar ether linkages and hydroxyl groups.
Uniqueness: 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol stands out due to its dual benzodiazole rings and the specific arrangement of functional groups, which may confer unique biological activities and chemical reactivity compared to its simpler counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenoxy]-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-19-29-25-7-3-5-9-27(25)31(19)15-21(33)17-35-23-11-13-24(14-12-23)36-18-22(34)16-32-20(2)30-26-8-4-6-10-28(26)32/h3-14,21-22,33-34H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMPMWCSKTYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OCC(CN4C(=NC5=CC=CC=C54)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one](/img/structure/B4918771.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4918772.png)
![2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-5-pyrimidinol](/img/structure/B4918779.png)
![1',2',3',4',10',11a'-hexahydrospiro[cyclohexane-1,11'-dibenzo[b,e][1,4]diazepine]](/img/structure/B4918780.png)
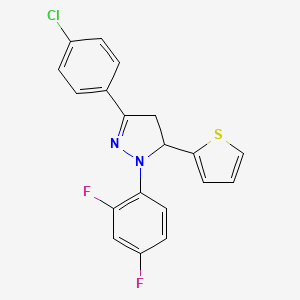
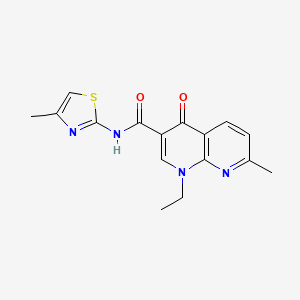
![1-[3-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B4918790.png)
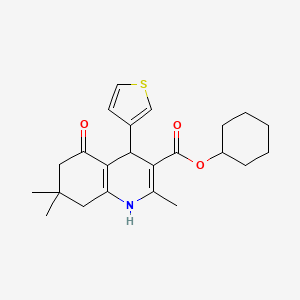
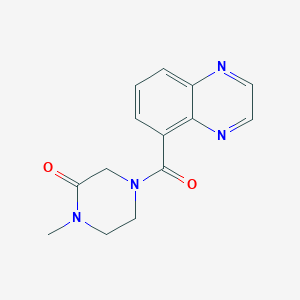
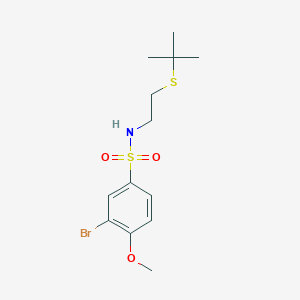
![2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4918804.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B4918832.png)
